molecular formula C16H16N4O3 B4934319 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B4934319
M. Wt: 312.32 g/mol
InChI Key: NEJYMXIRIJWMMG-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that belongs to the class of piperazine derivatives. NPC-15437 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. It also acts as a partial agonist of the α2-adrenergic receptor. The 5-HT2A receptor is involved in the regulation of mood, anxiety, and cognition. The α2-adrenergic receptor is involved in the regulation of pain and anxiety. By modulating the activity of these receptors, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can exert its therapeutic effects.
Biochemical and Physiological Effects
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is also relatively easy to synthesize, which makes it an attractive compound for medicinal chemistry research. One of the limitations of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that its therapeutic potential has not yet been fully explored in clinical trials.

Future Directions

There are a number of future directions for research on 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of research is the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. Additionally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other drugs for the treatment of various neurological disorders should be explored. Finally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine as a tool compound for studying the role of the 5-HT2A receptor in various physiological processes should be investigated.

Synthesis Methods

1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-nitroaniline with ethyl oxalyl chloride to form 4-nitrophenyl oxalate. The second step involves the reaction of 4-nitrophenyl oxalate with 3-pyridinecarboxylic acid to form the intermediate compound, 4-(3-pyridinylcarbonyl)phenyl oxalate. The final step involves the reaction of 4-(3-pyridinylcarbonyl)phenyl oxalate with piperazine to form 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine.

Scientific Research Applications

1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(13-2-1-7-17-12-13)19-10-8-18(9-11-19)14-3-5-15(6-4-14)20(22)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJYMXIRIJWMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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